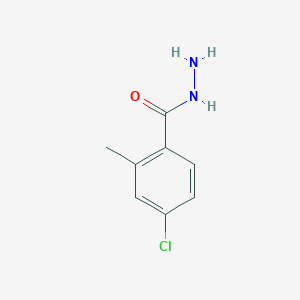

4-Chloro-2-methylbenzhydrazide

Description

4-Chloro-2-methylbenzhydrazide (CAS 75319-02-7) is a benzhydrazide derivative featuring a chloro substituent at the 4-position and a methyl group at the 2-position of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of Schiff bases and heterocyclic compounds via condensation reactions with aldehydes or ketones . Its structural simplicity and reactive hydrazide moiety make it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

4-chloro-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXUWMCNRKHLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404406 | |

| Record name | 4-Chloro-2-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75319-02-7 | |

| Record name | Benzoic acid, 4-chloro-2-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75319-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzhydrazide can be synthesized through the reaction of 4-chloro-2-methylbenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

4-Chloro-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of azides or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzhydrazides with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2-methylbenzhydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbenzhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include positional isomers and derivatives with varying substituents:

Key Observations :

- Positional Isomerism : The chloro and methyl group positions significantly influence electronic properties. For example, 2-Chloro-4-methylbenzohydrazide may exhibit distinct reactivity in condensation reactions compared to the 4-chloro-2-methyl isomer due to differences in steric and electronic environments .

- In contrast, simpler analogs lack such interactions.

- Heterocyclic Modifications : Incorporation of benzothiophene (as in ) introduces π-conjugation and lipophilic character, broadening applications in drug design .

Physicochemical Properties

- Melting Points : this compound is commercially available at 95% purity (¥3109.00/25g), suggesting moderate thermal stability . Compounds with extended alkyl chains (e.g., pentadecyl in ) likely exhibit lower melting points due to increased flexibility.

- Solubility : The presence of polar groups (e.g., hydroxy in ) improves aqueous solubility, whereas lipophilic substituents (e.g., benzothiophene in ) enhance organic solvent compatibility.

Commercial Availability and Practical Considerations

- Cost and Accessibility : this compound is priced higher (¥3109.00/25g) compared to simpler hydrazides (e.g., 3,4,5-Trihydroxybenzohydrazide at ¥398.00/100g), reflecting synthetic complexity .

- Discontinuation Notices: Some suppliers list derivatives like this compound as discontinued, indicating fluctuating availability .

Biological Activity

4-Chloro-2-methylbenzhydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article explores its biological activity, supported by case studies and research findings.

This compound can be classified as a hydrazide compound, which often exhibits significant biological activities due to its structural characteristics. The compound is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Recent studies have highlighted the role of hydrazide derivatives, including this compound, as potential inhibitors of cholinesterase enzymes. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :

Research indicates that certain hydrazone derivatives of benzohydrazides exhibit dual inhibition of AChE and BuChE. For instance, derivatives with electron-withdrawing groups enhance inhibitory potency against these enzymes, suggesting that modifications in the hydrazide structure can lead to improved biological activity .

| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide | 46.8 | 19.1 |

Note: TBD indicates that specific data for this compound needs to be sourced from further experimental studies.

Antimicrobial Activity

The antimicrobial properties of hydrazides have been explored in various studies. Compounds similar to this compound have shown activity against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways within microbial cells .

Study on Hydrazone Derivatives

A study conducted on several hydrazone derivatives revealed that modifications at the para position significantly affected their inhibitory activity against cholinesterases. The introduction of halogen atoms, such as chlorine or bromine, was found to enhance enzyme inhibition .

Biodegradation Studies

Another aspect of the biological activity of chlorinated compounds like this compound includes their biodegradation pathways. Certain microbial strains can metabolize chlorinated compounds through specific enzymatic pathways, indicating potential environmental implications and applications in bioremediation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.